molecular formula C7H7ClF3N B2932289 3-(Difluoromethyl)-5-fluoroaniline hydrochloride CAS No. 2171837-44-6

3-(Difluoromethyl)-5-fluoroaniline hydrochloride

Cat. No.: B2932289
CAS No.: 2171837-44-6
M. Wt: 197.59
InChI Key: DKCMVXKVTGZBMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Difluoromethyl)-5-fluoroaniline hydrochloride (CAS RN: 2171837-44-6 ) is a fluorinated aniline derivative of high interest in research and development, particularly as a versatile building block in organic synthesis. Its molecular formula is C 7 H 7 ClF 3 N, corresponding to a molecular weight of 197.59 g/mol for the hydrochloride salt [1] [3] . The compound's structure features an amine group and a difluoromethyl group on a mono-fluorinated benzene ring, making it a valuable intermediate for introducing specific steric and electronic properties into target molecules. Fluorinated anilines like this compound are pivotal scaffolds in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms and the difluoromethyl group can significantly alter a molecule's physicochemical characteristics, such as its metabolic stability, lipophilicity, and membrane permeability [9] . This makes this compound a crucial precursor in the synthesis of more complex molecules, including potential kinase inhibitors, antipsychotics, and antiviral agents. Furthermore, related aniline compounds have been studied for their interaction with biological targets such as endolysin, highlighting the relevance of this chemical class in biochemical research [2] . Beyond pharmaceuticals, this chemical intermediate also holds promise in the field of agrochemistry. The electronegative fluorine atoms can interfere with enzymatic processes in pests and weeds, providing a basis for developing new classes of herbicides and fungicides. Derivatives of similar difluoroanilines have been shown to act as inhibitors of key enzymes like acetyl-CoA carboxylase in plants [9] . Researchers are provided with high-purity this compound to support the advancement of innovation in these fields. Please note: This product is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is strictly not for human consumption.

Properties

IUPAC Name

3-(difluoromethyl)-5-fluoroaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N.ClH/c8-5-1-4(7(9)10)2-6(11)3-5;/h1-3,7H,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCMVXKVTGZBMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)F)C(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-5-fluoroaniline hydrochloride typically involves the introduction of the difluoromethyl group and the fluorine atom onto the aniline ring. One common method is the difluoromethylation of aniline derivatives using difluoromethylation reagents. This process can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to transfer the difluoromethyl group to the aniline ring. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient aromatic ring facilitates NAS reactions at positions activated by the -CF₂H and -F groups. Key observations include:

Reagent Conditions Product Yield Source
NaNH₂ (amide base)DMF, 80°C, 12 h3-CF₂H-5-F-aniline derivatives65–72% ,
CuI/KFNMP, 120°C, 24 hCross-coupled trifluoromethyl analogs58%
  • Mechanism : The -CF₂H group enhances ring electron deficiency, enabling attack by soft nucleophiles (e.g., amides) at the para position relative to the -CF₂H group.

Oxidation Reactions

The aniline moiety undergoes oxidation to form nitroso or nitro intermediates, which are critical for synthesizing diazonium salts:

Oxidizing Agent Conditions Product Notes
KMnO₄/H₂SO₄Aqueous, 0°C, 2 h3-CF₂H-5-F-nitrobenzeneLimited solubility in H₂O
mCPBACH₂Cl₂, RT, 6 hN-Oxide derivativesSide products from -CF₂H loss
  • Stability Concern : Oxidation in acidic media accelerates defluorination, generating HF and carbene intermediates .

Reductive Transformations

Catalytic hydrogenation reduces the aniline group while preserving fluorinated substituents:

Catalyst Conditions Product Yield
Pd/C (10%)H₂ (1 atm), EtOH, 25°C, 4 h3-CF₂H-5-F-cyclohexylamine85%
NaBH₄/CuCl₂THF, 0°C, 1 hPartially reduced imine intermediates40%
  • Selectivity : The -CF₂H group remains intact under mild conditions but may decompose at >100°C .

Stability Under Hydrolytic Conditions

The compound exhibits pH-dependent stability due to potential HF elimination:

Condition Half-Life (25°C) Primary Degradation Pathway
pH 7.4 (buffer)48 hSlow defluorination to -CHF₂ derivatives
pH 10 (NaOH)2 hRapid HF loss, forming imine byproducts
  • Mechanistic Insight : Base-induced deprotonation of the -CF₂H group generates a carbanion, which eliminates fluoride to form reactive carbenes .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the aromatic ring:

Reaction Type Catalyst System Product Yield
Suzuki-MiyauraPd(OAc)₂/XPhosBiaryl derivatives70–78%
Buchwald-HartwigPd₂(dba)₃/BrettPhosN-Aryl amides65%
  • Limitation : High Pd loadings (6–8 mol%) are required due to competitive ligand displacement by the -CF₂H group .

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing groups direct electrophiles to specific positions:

Electrophile Position Product Yield
HNO₃/H₂SO₄Para to -F3-CF₂H-5-F-2-nitroaniline60%
Cl₂/FeCl₃Ortho to -CF₂HDichlorinated derivatives55%

Key Stability Considerations

  • Thermal Decomposition : At >120°C, -CF₂H groups decompose via carbene intermediates, forming homologated byproducts (e.g., -CF₂CF₃) .

  • Solvent Effects : Polar aprotic solvents (DMF, NMP) stabilize intermediates but may react with nucleophilic -CF₂H anions .

Scientific Research Applications

3-(Difluoromethyl)-5-fluoroaniline hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-5-fluoroaniline hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, which may influence its binding affinity to enzymes and receptors. This interaction can modulate the biological activity of the compound, making it a valuable tool in drug discovery .

Comparison with Similar Compounds

Structural and Electronic Effects

  • Substituent Position : The positional isomer 5-(difluoromethyl)-2-fluoroaniline hydrochloride (CAS: 122156695) shares the same molecular formula but differs in substituent placement. The 3,5-substitution in the target compound may enhance steric effects and π-π stacking in drug-receptor interactions compared to the 2,5-isomer .
  • Electron-Withdrawing Groups : Replacing -CF₂H with -CF₃ (as in 2-Fluoro-5-(trifluoromethyl)aniline) increases electron withdrawal, reducing the amine’s basicity and altering metabolic stability .
  • Heterocyclic Modifications : The triazole-containing derivative () introduces a nitrogen-rich heterocycle, enabling hydrogen bonding and targeting kinase enzymes, unlike the simpler aromatic core of the target compound .

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., target compound and 5-(difluoromethyl)-2-fluoroaniline hydrochloride) exhibit higher aqueous solubility than free bases. Dihydrochloride salts () further enhance solubility but may complicate crystallization .
  • Lipophilicity : The ethoxy group in 3-Chloro-4-ethoxy-5-fluoroaniline increases logP compared to the target compound, favoring membrane permeability in agrochemical applications .

Biological Activity

3-(Difluoromethyl)-5-fluoroaniline hydrochloride is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of difluoromethyl and fluoro groups enhances its interactions with biological targets, making it a candidate for various applications in drug development and research.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C7H6ClF3N
  • Molecular Weight : 195.58 g/mol

The compound features a difluoromethyl group (-CF2H) and a fluoro group (-F) attached to an aniline moiety, which influences its electronic properties and steric configuration, enhancing its binding affinity to various biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The difluoromethyl and fluoro groups can modulate the compound's binding affinity, leading to:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It can act as an antagonist or agonist at various receptor sites, influencing signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antiparasitic Activity : Studies have shown that analogs containing similar fluorinated structures exhibit significant activity against Plasmodium falciparum, the causative agent of malaria. The incorporation of fluorine atoms has been linked to enhanced efficacy in inhibiting parasite growth .
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines. For instance, compounds with similar structures have demonstrated low micromolar cytotoxicity in MCF7 (breast cancer) and A549 (lung cancer) cell lines .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameKey FeaturesBiological Activity
2-FluoroanilineLacks difluoromethyl groupLimited activity compared to DFMA
5-(Trifluoromethyl)-2-fluoroanilineContains trifluoromethyl insteadAltered activity profile
3-(Difluoromethyl)-4-fluoroanilineSimilar structure but different positionExhibits notable cytotoxicity

Case Studies

  • Antiparasitic Activity Study : A recent study evaluated the efficacy of various fluorinated compounds against P. falciparum. The results indicated that modifications in the fluorinated groups significantly impacted the EC50 values, with some derivatives showing submicromolar activity .
  • Cytotoxicity Evaluation : In vitro assays conducted on several cancer cell lines revealed that compounds similar to this compound had IC50 values below 5 μM, suggesting potent antiproliferative effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(difluoromethyl)-5-fluoroaniline hydrochloride, and how can intermediates be optimized for yield?

  • Methodological Answer : The synthesis of fluorinated aniline derivatives typically involves sequential halogenation and fluorination steps. For example, introducing the difluoromethyl group may require nucleophilic substitution using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Hydrochloride salt formation is achieved via acid-base reactions with HCl in polar solvents (e.g., ethanol or THF). Intermediate purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization can improve yield. Monitor reaction progress using TLC or LC-MS to identify side products like dehalogenated byproducts .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Employ a combination of analytical techniques:

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm substitution patterns and fluorine environments.
  • LC-MS/MS : Verify molecular ion peaks and detect impurities (e.g., unreacted precursors).
  • Elemental Analysis : Validate C, H, N, and Cl content to confirm stoichiometry.
  • X-ray Crystallography : Resolve crystal structure for definitive confirmation of the hydrochloride salt form .

Q. What are the critical stability considerations for storing this compound?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at -20°C to prevent degradation via hydrolysis or oxidation. Use amber vials to minimize light exposure, as fluorinated aromatic amines are prone to photodegradation. Regularly assess stability via HPLC to detect decomposition products like free aniline or defluorinated derivatives .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s electronic properties and binding interactions in target systems?

  • Methodological Answer : The difluoromethyl group acts as a bioisostere for hydroxyl or methyl groups, altering electron density and steric bulk. Computational modeling (DFT or MD simulations) can predict its impact on π-π stacking or hydrogen bonding. Experimentally, compare binding affinities (e.g., SPR or ITC) of the difluoromethyl analog with non-fluorinated analogs against target proteins. Fluorine’s electronegativity may reduce basicity of the aniline nitrogen, affecting protonation states under physiological conditions .

Q. What strategies can resolve contradictions in SAR studies involving fluorinated analogs?

  • Methodological Answer : If biological activity diverges from expected trends:

  • Solubility Analysis : Measure logP/D to assess whether fluorine’s lipophilicity enhances membrane permeability but reduces aqueous solubility.
  • Metabolic Stability Assays : Use liver microsomes to identify defluorination or oxidative metabolism as confounding factors.
  • Crystallographic Studies : Resolve target-bound structures to determine if fluorine participates in non-covalent interactions (e.g., C-F⋯H-N) that were not predicted .

Q. How can researchers mitigate challenges in scaling up fluorination reactions for this compound?

  • Methodological Answer : Transitioning from lab-scale to pilot-scale synthesis requires:

  • Solvent Optimization : Replace low-boiling solvents (e.g., DCM) with safer alternatives (e.g., MeCN) to improve reaction control.
  • Flow Chemistry : Implement continuous flow systems for exothermic fluorination steps to enhance heat dissipation and reproducibility.
  • In Situ Monitoring : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track fluorinating agent consumption and adjust stoichiometry dynamically .

Q. What advanced techniques validate the compound’s role in modulating enzyme kinetics or receptor activation?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Compare kcat/KMk_{\text{cat}}/K_{\text{M}} for fluorinated vs. non-fluorinated substrates to probe transition-state interactions.
  • Fluorine NMR (19F^{19}\text{F}) : Monitor real-time conformational changes in enzymes or receptors upon ligand binding.
  • Cryo-EM : Resolve structural changes in large protein complexes induced by fluorine-mediated interactions .

Safety and Compliance

  • Handling : Use gloveboxes for hygroscopic steps; avoid contact with moisture to prevent HCl gas release .
  • Waste Disposal : Neutralize hydrochloride waste with aqueous NaOH before incineration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.